(2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Processes : The compound (2E,6E)-8-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol has been synthesized through processes like Ireland–Claisen and Cope rearrangements. These complex synthetic procedures involve steps such as Steglich esterification, selective rearrangements, and standard LAH (Lithium Aluminium Hydride) reductions, demonstrating the compound's potential in advanced organic synthesis techniques (Kraft, Eichenberger, & Fráter, 1999).
Industrial and Materials Applications
- Methylation of Naphthalene : Research shows the application of related compounds in the methylation of naphthalene, a process crucial for producing chemicals like 2,6-dimethylnaphthalene. This compound is significant in the production of advanced polymers like polyethylenenaphthalate, showcasing its importance in materials science and industrial chemistry (Güleç, Sher, & Karaduman, 2018).
Biological and Pharmaceutical Research
- Natural Product Derivatives : Derivatives of this compound have been isolated from natural sources, like the roots of Conospermum sphacelatum, indicating its presence in various plant species. This suggests potential applications in pharmacology and natural product research, particularly in exploring new bioactive compounds (Butler, Katavic, Forster, & Guymer, 1999).
Catalysis and Chemical Reactions
- Catalytic Applications : Studies involving compounds structurally similar to this compound focus on their role in catalysis, particularly in reactions like methylation of methylnaphthalene. This signifies its potential use in catalytic processes, essential in chemical manufacturing and environmental applications (Pu & Inui, 1996).
Safety and Hazards
According to the Safety Data Sheet from ChemicalBook, if inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . Following eye contact, the eyes should be rinsed with pure water for at least 15 minutes . Following ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Never give anything by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .
Properties
IUPAC Name |
(2E,6E)-8-(1,4-dimethoxy-3-methylnaphthalen-2-yl)-2,6-dimethylocta-2,6-dien-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-16(9-8-10-17(2)15-24)13-14-19-18(3)22(25-4)20-11-6-7-12-21(20)23(19)26-5/h6-7,10-13,24H,8-9,14-15H2,1-5H3/b16-13+,17-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXBPDNOLVKFGG-DQKQXWASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)CO)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CC/C=C(\C)/CO)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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